BenchChemオンラインストアへようこそ!

1-Cyclobutyl-6-methyl-1,4-diazepane

Lipophilicity Drug-likeness Physicochemical property

1-Cyclobutyl-6-methyl-1,4-diazepane (CAS 1341589-67-0) is a fully saturated, chiral 1,4-diazepane building block featuring a cyclobutyl N1-substituent and a methyl group at the 6-position. With molecular formula C₁₀H₂₀N₂, molecular weight 168.28 g/mol, and commercial purity typically ≥98% , this compound presents a liquid physical state at room temperature.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1341589-67-0
Cat. No. B1453803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-6-methyl-1,4-diazepane
CAS1341589-67-0
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1CNCCN(C1)C2CCC2
InChIInChI=1S/C10H20N2/c1-9-7-11-5-6-12(8-9)10-3-2-4-10/h9-11H,2-8H2,1H3
InChIKeyNWDAHVJVGDJIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-6-methyl-1,4-diazepane (CAS 1341589-67-0) – A Saturated 1,4-Diazepane Building Block for Medicinal Chemistry


1-Cyclobutyl-6-methyl-1,4-diazepane (CAS 1341589-67-0) is a fully saturated, chiral 1,4-diazepane building block featuring a cyclobutyl N1-substituent and a methyl group at the 6-position. With molecular formula C₁₀H₂₀N₂, molecular weight 168.28 g/mol, and commercial purity typically ≥98% , this compound presents a liquid physical state at room temperature [1]. The scaffold combines the conformational constraint of a seven-membered diazepane ring with the puckered geometry of a cyclobutyl group, offering a distinct vector for fragment-based drug design and library synthesis.

Why Cycloalkyl-1,4-diazepane Analogs Cannot Be Casually Substituted in 1-Cyclobutyl-6-methyl-1,4-diazepane Procurement


Although the 1,4-diazepane scaffold is shared across numerous research building blocks, replacement of the N1-cyclobutyl group with cyclopropyl, cyclopentyl, benzyl, or other substituents produces quantifiably different lipophilicity, fractional saturation (Fsp3), and steric profiles. These differences directly impact pharmacokinetic prediction, solubility, and target engagement in early-stage drug discovery programs. Simply selecting a 'cheaper analog' without accounting for these numerical offsets risks invalidating structure-activity relationship (SAR) series data, wasting synthetic effort, and delaying patent timeline execution. The evidence detailed in Section 3 demonstrates exactly where the cyclobutyl-6-methyl substitution pattern delivers measurable differentiation.

Quantitative Comparator Evidence: 1-Cyclobutyl-6-methyl-1,4-diazepane vs Closest Analogs


Lipophilicity Differentiation: Cyclobutyl Tunes LogP Between Cyclopropyl and Benzyl Analogs

The experimental/computed LogP of 1-cyclobutyl-6-methyl-1,4-diazepane is 1.08 , placing it at an intermediate lipophilicity compared to the more polar 1-cyclopropyl-6-methyl-1,4-diazepane (LogP 0.69) and the more lipophilic 1-benzyl-6-methyl-1,4-diazepane (LogP 1.73) . This ~0.4–0.6 log unit difference from each comparator can alter predicted membrane permeability by approximately 2- to 4-fold based on the empirical Lipinski correlation, making the cyclobutyl analog the more balanced choice for programs targeting CNS or intracellular targets that require controlled passive diffusion.

Lipophilicity Drug-likeness Physicochemical property

Full Saturation (Fsp3 = 1.00) Offers Developability Advantage Over Partially Unsaturated Diazepane Analogs

1-Cyclobutyl-6-methyl-1,4-diazepane achieves an Fsp3 (fraction of sp3-hybridized carbons) of 1.00, indicating complete carbon saturation . In contrast, 1-benzyl-3-methyl-1,4-diazepane has an Fsp3 of only 0.54 due to the aromatic benzyl group . Higher Fsp3 values have been statistically correlated with improved clinical success rates: compounds with Fsp3 ≥ 0.45 show a markedly higher probability of advancing beyond Phase II compared to flatter, aromatic-rich molecules [1]. The target compound's maximal Fsp3 value therefore provides a differentiated starting point for fragment growing campaigns aiming to preserve three-dimensionality.

Fsp3 Drug-likeness Fraction sp3

Structural Confirmation: The Cyclobutyl-Diazepane Motif Is a Privileged Scaffold in Histamine H3 Receptor Antagonist Patents

Patent WO2009095394A1 extensively exemplifies 4-cyclobutyl-1,4-diazepane derivatives as histamine H3 receptor antagonists, with multiple compounds achieving IC50 values in the low nanomolar range (e.g., CHEMBL1223158: IC50 0.40 nM; CHEMBL1223235: IC50 1.60 nM at human H3) [1][2]. Although 1-cyclobutyl-6-methyl-1,4-diazepane itself is not directly claimed as the final active, its cyclobutyl-diazepane core is the conserved pharmacophoric element across these potent antagonists. This establishes the compound as a direct synthetic entry point to a validated chemotype, unlike analogs with cyclopropyl or benzyl groups, which are not represented in this H3 antagonist patent series with comparable potency data.

Histamine H3 Patent scaffold GPCR antagonist

Purity Consistency: ≥98% Purity Enables Reproducible SAR Without Purification Bottlenecks

Multiple independent commercial sources report purity of ≥98% for 1-cyclobutyl-6-methyl-1,4-diazepane, including Fluorochem (98%) , Chemscene (≥98%) , and Leyan (98%) . In contrast, the cyclopropyl analog is typically offered at 95% purity and the benzyl analog at 97% . While a 1–3% purity difference may appear small, in library synthesis context this translates to 2–5 mol% higher byproduct burden per reaction, which can confound initial biological screening results and necessitate additional purification steps across a multi-step sequence.

Purity Reproducibility Building block procurement

Procurement-Ready Application Scenarios for 1-Cyclobutyl-6-methyl-1,4-diazepane


Synthesis of Histamine H3 Receptor Antagonist Candidate Libraries

As demonstrated in patent WO2009095394A1, the 4-cyclobutyl-1,4-diazepane scaffold is central to a series of sub-nanomolar H3 antagonists . By using 1-cyclobutyl-6-methyl-1,4-diazepane as the core building block for reductive amination or acylation at the N4 position, medicinal chemistry teams can rapidly construct focused libraries targeting this GPCR with a validated chemotype, while the 6-methyl group provides a chiral handle for stereochemical SAR exploration.

CNS-Penetrant Lead Optimization Programs Requiring Controlled Lipophilicity

The intermediate LogP of 1.08 positions this compound within the empirically optimal CNS drug space (LogP typically 1–3). Compared to the more polar cyclopropyl analog (LogP 0.69) that risks poor BBB permeability, or the more lipophilic benzyl analog (LogP 1.73) that risks higher brain tissue binding and promiscuity, the cyclobutyl derivative offers a balanced starting point that may reduce the number of property-tuning iterations needed to achieve CNS exposure.

Fragment-Based Drug Discovery Prioritizing Three-Dimensional Saturated Scaffolds

With an Fsp3 of 1.00 , this compound is a fully saturated fragment that aligns with the 'Escape from Flatland' paradigm [1]. Fragment screening libraries enriched in high-Fsp3 building blocks have been shown to yield more developable hits. 1-Cyclobutyl-6-methyl-1,4-diazepane is suitable for direct use in fragment soaking or tethering experiments where maintaining three-dimensionality is a selection criterion.

Reproducible Parallel Synthesis of Chiral 1,4-Diazepane-Derived Screening Collections

The consistent ≥98% purity across multiple global vendors ensures that automated liquid handlers and parallel synthesis platforms receive building blocks of predictable quality. The liquid physical state at room temperature [2] further facilitates accurate liquid dispensing in high-throughput experimentation (HTE) workflows, reducing the variability associated with solid weighing or dissolution of lower-purity alternatives.

Quote Request

Request a Quote for 1-Cyclobutyl-6-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.